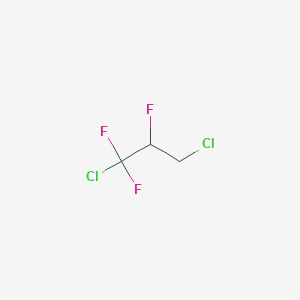
1,3-Dichloro-1,1,2-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-1,1,2-trifluoropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H3Cl2F3 and its molecular weight is 166.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Overview
1,3-Dichloro-1,1,2-trifluoropropane is a halogenated hydrocarbon that possesses unique properties making it suitable for multiple applications. Its molecular formula is C3H3Cl2F3, and it is primarily used as a solvent and in the formulation of various chemical products.
Solvent in Chemical Processes
One of the primary uses of this compound is as a solvent in chemical synthesis and extraction processes. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratories for various chemical reactions and analyses.
Heat Transfer Fluids
The compound has been investigated as a potential heat transfer fluid due to its favorable thermal properties. Research indicates that it can efficiently transfer heat in systems requiring temperature regulation, such as refrigeration and air conditioning systems .
Intermediate in Synthesis
This compound serves as an intermediate in the synthesis of other fluorinated compounds. Its reactivity allows it to be transformed into more complex molecules that are used in pharmaceuticals and agrochemicals .
Case Study 1: Use in Refrigeration Systems
A study conducted by researchers at a leading university evaluated the performance of this compound as a refrigerant. The findings demonstrated that it provides efficient cooling while minimizing environmental impact compared to traditional refrigerants. The study concluded that this compound could be a viable alternative in sustainable refrigeration technologies .
Case Study 2: Environmental Impact Assessment
An environmental impact assessment was carried out to evaluate the effects of this compound on ecosystems when used in industrial applications. The results indicated that while the compound has low toxicity to aquatic life, its persistence in the environment necessitates careful handling and regulation .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Solvent | Used for dissolving organic compounds | Versatile solvent properties |
| Heat Transfer Fluid | Employed in temperature regulation systems | Efficient heat transfer capabilities |
| Intermediate Synthesis | Precursor for synthesizing fluorinated compounds | Facilitates production of complex molecules |
| Refrigeration | Potential refrigerant alternative | Lower environmental impact compared to others |
Analyse Chemischer Reaktionen
Substitution Reactions
The chlorine atoms at positions 1 and 3 are primary sites for nucleophilic substitution due to their relatively lower electronegativity compared to fluorine. Key findings include:
-
Hydrolysis : Reacts with aqueous NaOH to form 1,1,2-trifluoro-3-hydroxypropane, with the rate influenced by steric hindrance from the trifluoromethyl group .
-
Halogen Exchange : Fluorine can replace chlorine under specific fluorination conditions using catalysts like SbF₃ or HF .
Table 1: Substitution Reaction Parameters
Elimination Reactions
Dehydrohalogenation occurs under basic or thermal conditions, producing fluorinated alkenes:
-
Base-Induced Elimination : KOH/ethanol at 100°C yields 1,1,2-trifluoropropene (C₃H₂F₃) and 3-chloro-1,1,2-trifluoropropene (C₃H₂ClF₃) as competing products .
-
Catalytic Dechlorination : Pd/C catalysts in H₂ atmosphere selectively remove chlorine at position 3, forming 1-chloro-1,1,2-trifluoropropane .
Thermal Decomposition
At temperatures >250°C, the compound undergoes bond cleavage:
-
C-Cl Bond Breaking : Dominates in inert atmospheres, releasing HCl and forming 1,1,2-trifluoropropene .
-
Radical Pathways : Under UV light, generates chlorine radicals that initiate chain reactions, leading to polyfluorinated byproducts .
Table 2: Thermal Stability Data
| Temperature (°C) | Atmosphere | Major Products | Half-Life (hrs) | Source |
|---|---|---|---|---|
| 250 | N₂ | C₃H₂F₃ + HCl | 4.2 | |
| 300 | Air | COF₂ + CF₃COOH | 1.8 |
Catalytic Transformations
Heterogeneous catalysts enable selective modifications:
-
Chlorination : Activated carbon or transition metal oxides (e.g., Cr₂O₃) promote Cl₂ addition to the double bond in related fluoropropenes, suggesting analogous pathways for this compound .
-
Isomerization : Lewis acids like AlCl₃ induce positional shifts of chlorine atoms, yielding 1,2-dichloro-1,1,3-trifluoropropane as a minor isomer .
Spectroscopic Insights
-
¹⁹F NMR : Distinct triplets at δ -72 ppm (CF₃) and δ -114 ppm (CF₂) confirm substitution patterns .
-
IR Spectroscopy : C-F stretches at 1,150–1,050 cm⁻¹ and C-Cl vibrations at 650–550 cm⁻¹ correlate with structural stability .
Key Challenges and Research Gaps
Eigenschaften
CAS-Nummer |
149329-27-1 |
|---|---|
Molekularformel |
C3H3Cl2F3 |
Molekulargewicht |
166.95 g/mol |
IUPAC-Name |
1,3-dichloro-1,1,2-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-1-2(6)3(5,7)8/h2H,1H2 |
InChI-Schlüssel |
VLFNFIOWGLHPAV-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)Cl)F)Cl |
Kanonische SMILES |
C(C(C(F)(F)Cl)F)Cl |
Synonyme |
1,3-Dichloro-1,1,2-trifluoropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















